![molecular formula C5H4Br2S B176918 2,3-Dibromo-4-methylthiophene CAS No. 125257-38-7](/img/structure/B176918.png)
2,3-Dibromo-4-methylthiophene
Overview
Description
2,3-Dibromo-4-methylthiophene is a chemical compound with the empirical formula C5H4Br2S . It has a molecular weight of 255.96 . This compound is used as a reagent in the synthesis of hyper-branched polymers with tunable branching .
Synthesis Analysis
The synthesis of 2,3-Dibromo-4-methylthiophene and its derivatives often involves the Suzuki coupling reaction . This reaction is a convenient method for carbon-carbon bond formations in organic molecules .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-4-methylthiophene is characterized by a thiophene ring substituted with bromine atoms at the 2 and 3 positions and a methyl group at the 4 position .Chemical Reactions Analysis
2,3-Dibromo-4-methylthiophene can undergo various chemical reactions. For instance, it can participate in palladium(0) catalyzed Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
2,3-Dibromo-4-methylthiophene is a liquid at room temperature with a density of 1.984 g/mL at 25 °C . Its molecular weight is 255.96 .Scientific Research Applications
Pharmaceutical Applications
“2,3-Dibromo-4-methylthiophene” is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives which act as inhibitors for a range of viruses including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus. It’s also used in creating oral α7 nicotinic receptor agonists .
Agrochemicals
This compound serves as an intermediate in the production of agrochemicals, contributing to the development of pesticides and herbicides that protect crops from pests and diseases .
Flame Retardants
Due to its chemical properties, “2,3-Dibromo-4-methylthiophene” is employed as a flame retardant, adding fire-resistant qualities to materials .
Dyes and Pigments Production
It acts as a precursor in the production of various dyes and pigments, offering a spectrum of colors for industrial and artistic use .
Cosmetics and Fragrances
The compound finds its application in the cosmetics industry as an ingredient in fragrances, enhancing the scent profile of beauty products .
Drilling Fluid Additive
In the oil industry, it’s used as a drilling fluid additive, aiding in the lubrication and cooling of drill bits during the extraction process .
Metal Industry Catalyst
“2,3-Dibromo-4-methylthiophene” serves as a catalyst within the metal industry, facilitating various chemical reactions during metal processing .
Synthesis of Hyper-branched Polymers
It is also a reagent used in the synthesis of hyper-branched polymers with tunable branching properties, which have applications in coatings, adhesives, and other materials .
Safety And Hazards
Future Directions
Research on 2,3-Dibromo-4-methylthiophene and its derivatives is ongoing, with a focus on their synthesis and potential applications. For instance, they have been used in the synthesis of conjugated polythiophenes, which exhibit special optical and electrical properties . These compounds have potential applications in material science, including use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells .
properties
IUPAC Name |
2,3-dibromo-4-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-2-8-5(7)4(3)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYLRMUZATVKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560174 | |
Record name | 2,3-Dibromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-methylthiophene | |
CAS RN |
125257-38-7 | |
Record name | 2,3-Dibromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-4-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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